1-Propanesulfonic acid, methyl ester
Overview
Description
1-Propanesulfonic acid, methyl ester, also known as methyl propane-1-sulfonate, is a chemical compound with the molecular formula C4H10O3S . It has a molecular weight of 138.180 .
Synthesis Analysis
The synthesis of esters like 1-Propanesulfonic acid, methyl ester, can be achieved through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of 1-Propanesulfonic acid, methyl ester, can be analyzed using various spectroscopic techniques . The compound’s structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Esters like 1-Propanesulfonic acid, methyl ester, can undergo various chemical reactions. For instance, esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Acid chlorides can also react with alcohols to produce esters .Physical And Chemical Properties Analysis
Esters are polar molecules but do not engage in hydrogen bonding, which results in intermediate boiling points between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass, like 1-Propanesulfonic acid, methyl ester, can engage in hydrogen bonding with water, making them somewhat soluble in water .Scientific Research Applications
1. Industrial and Biomedical Applications
Polyelectrolyte hydrogels, including those made from poly(2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid), exhibit remarkable properties such as high swelling capacity, strength, and fracture energy. These hydrogels can be transformed from a swollen state to a tough one by forming strong sulfonate–Zr4+ metal‐coordination complexes. This reversible transition enables diverse applications in biomedical and engineering fields, such as designing tubular graspers capable of holding objects a thousand times their own weight (Yu et al., 2020).
2. Solar Cell Technology
In solar cell technology, 3-Hydroxy-1-propanesulfonic acid (HPSA) is utilized to enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films. These films, when modified with HPSA, show improved electrical properties and are successfully used as transparent electrodes in ITO-free polymer solar cells, demonstrating their potential in renewable energy applications (Zhao et al., 2018).
3. Antimicrobial Agents
Sulfonate derivatives, including those derived from propanesulfonic acid, have been studied for their antimicrobial properties. These compounds have shown effectiveness against Gram-positive bacteria, Gram-negative bacteria, and fungi, indicating their potential in developing new antimicrobial agents (Fadda et al., 2016).
4. Energy Storage
In the field of energy storage, composites involving 2-acrylamido-2-methyl‐1‐propanesulfonic acid have been synthesized for supercapacitor applications. These materials exhibit high capacitance and energy density, demonstrating their utility in developing efficient energy storage systems (Yazar & Atun, 2022).
5. Water Purification
Graphene oxide flakes functionalized with 3-amino-1-propanesulfonic acid have been studied for their ability to purify water. These materials show effectiveness in adsorbing and degrading harmful dyes in water, indicating their potential in water treatment technologies (Scalese et al., 2016).
Future Directions
Research into the synthesis and applications of esters, including 1-Propanesulfonic acid, methyl ester, is ongoing. For instance, recent studies have explored the catalytic reduction of carboxylic acid derivatives and the protodeboronation of alkyl boronic esters . These advancements could pave the way for new applications and synthesis methods for esters in the future.
properties
IUPAC Name |
methyl propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRRQISIWGCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181468 | |
Record name | 1-Propanesulfonic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonic acid, methyl ester | |
CAS RN |
2697-50-9 | |
Record name | Methyl 1-propanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2697-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.